Cas no 914397-60-7 (3-(Carboxymethyl)phenylboronic acid)

3-(Carboxymethyl)phenylboronic acid 化学的及び物理的性質
名前と識別子
-
- 2-(3-Boronophenyl)acetic acid
- 3-(Carboxymethyl)phenylboronic acid
- Benzeneacetic acid, 3-borono-
- 3-(Carboxymethyl)benzeneboronic acid
- 2-[3-(DIHYDROXYBORANYL)PHENYL]ACETIC ACID
- (3-Boronophenyl)acetic acid
- 3-carboxymethylphenylboronic acid
- UQOJWKCPHDCNQS-UHFFFAOYSA-N
- 3-(carboxymethyl)-phenyl boronic acid
- AB48581
- 3-CARBOXYMETHYL-PHENYLBORONIC ACID
- ST240
- 3-Boronobenzeneacetic acid (ACI)
- PS-9406
- DA-01073
- AKOS006344492
- DTXSID50626017
- 3-(Carboxymethyl)benzeneboronic acid, AldrichCPR
- SCHEMBL1516872
- 914397-60-7
- MFCD08704669
- D93275
- EN300-311732
- 2-(3-Boronophenyl)aceticacid
- [3-(dihydroxyboranyl)phenyl]acetic acid
-
- MDL: MFCD08704669
- インチ: 1S/C8H9BO4/c10-8(11)5-6-2-1-3-7(4-6)9(12)13/h1-4,12-13H,5H2,(H,10,11)
- InChIKey: UQOJWKCPHDCNQS-UHFFFAOYSA-N
- ほほえんだ: O=C(CC1C=C(B(O)O)C=CC=1)O
計算された属性
- せいみつぶんしりょう: 180.05900
- どういたいしつりょう: 180.0593889g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 4
- 重原子数: 13
- 回転可能化学結合数: 3
- 複雑さ: 183
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 77.8
じっけんとくせい
- 密度みつど: 1.339
- ふってん: 433.768°C at 760 mmHg
- フラッシュポイント: 216.136°C
- 屈折率: 1.571
- PSA: 77.76000
- LogP: -1.00650
3-(Carboxymethyl)phenylboronic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM126395-250mg |
2-(3-boronophenyl)acetic acid |
914397-60-7 | 95% | 250mg |
$135 | 2024-07-20 | |
Enamine | EN300-311732-5.0g |
2-[3-(dihydroxyboranyl)phenyl]acetic acid |
914397-60-7 | 95.0% | 5.0g |
$999.0 | 2025-03-19 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | C906460-1g |
3-(Carboxymethyl)benzeneboronic acid |
914397-60-7 | 97% | 1g |
¥1,719.00 | 2022-09-02 | |
TRC | C181040-100mg |
3-(Carboxymethyl)phenylboronic acid |
914397-60-7 | 100mg |
$ 178.00 | 2023-04-18 | ||
Enamine | EN300-311732-1.0g |
2-[3-(dihydroxyboranyl)phenyl]acetic acid |
914397-60-7 | 95.0% | 1.0g |
$240.0 | 2025-03-19 | |
Enamine | EN300-311732-2.5g |
2-[3-(dihydroxyboranyl)phenyl]acetic acid |
914397-60-7 | 95.0% | 2.5g |
$505.0 | 2025-03-19 | |
TRC | C181040-10mg |
3-(Carboxymethyl)phenylboronic acid |
914397-60-7 | 10mg |
$ 64.00 | 2023-04-18 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-288797A-1 g |
3-(Carboxymethyl)phenylboronic acid, |
914397-60-7 | ≥98% | 1g |
¥3,610.00 | 2023-07-11 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | C906460-250mg |
3-(Carboxymethyl)benzeneboronic acid |
914397-60-7 | 97% | 250mg |
¥971.10 | 2022-09-02 | |
Enamine | EN300-311732-0.05g |
2-[3-(dihydroxyboranyl)phenyl]acetic acid |
914397-60-7 | 95.0% | 0.05g |
$202.0 | 2025-03-19 |
3-(Carboxymethyl)phenylboronic acid 関連文献
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R. Ghoreishi,G. J. Suppes RSC Adv., 2015,5, 68361-68368
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David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798
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Kun Dou,Fabiao Yu,Yuxia Liu,Lingxin Chen,Ziping Cao,Tao Chen,Yulin Li Chem. Sci., 2017,8, 7851-7861
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Maxime Melikian,Johannes Gramüller,Johnny Hioe,Julian Greindl,Ruth M. Gschwind Chem. Sci., 2019,10, 5226-5234
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Kang Min Ok,Eun Ok Chi,P. Shiv Halasyamani Chem. Soc. Rev., 2006,35, 710-717
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Régis Boehringer,Philippe Geoffroy,Michel Miesch Org. Biomol. Chem., 2015,13, 6940-6943
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8. Can calculated harmonic vibrational spectra rationalize the structure of TiC-based nanoparticles?†Juan José Piñero,Francesc Viñes Phys. Chem. Chem. Phys., 2022,24, 778-785
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Muhamad Z. Mokhtar,Mu Chen,Eric Whittaker,Bruce Hamilton,Nicholas Aristidou,Ali Gholinia,Saif A. Haque,Brian R. Saunders Phys. Chem. Chem. Phys., 2017,19, 7204-7214
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Timothy J. Johnson,Laurie E. Locascio Lab Chip, 2002,2, 135-140
3-(Carboxymethyl)phenylboronic acidに関する追加情報
Recent Advances in the Application of 3-(Carboxymethyl)phenylboronic acid (CAS: 914397-60-7) in Chemical Biology and Pharmaceutical Research
3-(Carboxymethyl)phenylboronic acid (CAS: 914397-60-7) has emerged as a versatile compound in chemical biology and pharmaceutical research due to its unique boronic acid functionality and carboxylic acid moiety. Recent studies have highlighted its potential in drug development, biosensing, and targeted therapy. This research brief synthesizes the latest findings on this compound, focusing on its molecular interactions, therapeutic applications, and innovative uses in biomedical research.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the compound's efficacy as a key intermediate in the synthesis of proteasome inhibitors. The boronic acid group forms reversible covalent bonds with catalytic threonine residues in the proteasome's active site, while the carboxymethyl group enhances water solubility and bioavailability. This dual functionality makes 3-(Carboxymethyl)phenylboronic acid particularly valuable for developing next-generation cancer therapeutics targeting protein degradation pathways.
In the field of diabetes research, scientists have utilized 3-(Carboxymethyl)phenylboronic acid's ability to form cyclic esters with diols for glucose sensing applications. A Nature Biomedical Engineering paper (2024) described its incorporation into a novel continuous glucose monitoring system, where the compound's reversible binding to glucose enabled real-time monitoring with improved accuracy over traditional enzymatic sensors. The carboxymethyl group was crucial for stabilizing the boronic acid-diol complex at physiological pH.
The compound has also shown promise in targeted drug delivery systems. Recent work in Advanced Materials (2024) demonstrated its use as a linker in antibody-drug conjugates (ADCs), where the boronic acid moiety enables pH-responsive drug release in tumor microenvironments. The researchers noted that 914397-60-7's unique chemical properties allowed for higher drug loading capacity compared to conventional linkers while maintaining excellent serum stability.
Structural studies using X-ray crystallography and NMR spectroscopy have provided new insights into the molecular interactions of 3-(Carboxymethyl)phenylboronic acid. A 2024 Acta Crystallographica study revealed how the compound's conformation changes upon binding to biological targets, explaining its selectivity for certain protein domains. These structural insights are guiding the rational design of more effective boronic acid-based therapeutics.
Looking forward, researchers are exploring novel applications of 914397-60-7 in areas such as covalent inhibitor design, bioorthogonal chemistry, and materials science. Its combination of reactivity and stability makes it particularly attractive for developing new classes of pharmaceuticals and diagnostic tools. Ongoing clinical trials featuring derivatives of this compound suggest its translational potential will continue to expand in coming years.
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